methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate
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Overview
Description
methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 4-position, an oxan-2-yl group at the 1-position, and a carboxylate ester at the 3-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of phenylhydrazones with aldehydes under acidic conditions.
Oxan-2-yl Group Introduction: The oxan-2-yl group can be introduced via a nucleophilic substitution reaction using oxirane derivatives.
Esterification: The carboxylate ester can be formed through esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxan-2-yl group and the indazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), catalysts like iron(III) bromide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Oxidation Products: Oxidized forms of the oxan-2-yl group or the indazole ring.
Reduction Products: Reduced forms of the oxan-2-yl group or the indazole ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Niraparib: An indazole derivative used as an anticancer drug.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
MLi-2: A selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for Parkinson’s disease.
Uniqueness
methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, oxan-2-yl group, and carboxylate ester makes it a versatile compound for various applications in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
methyl 4-bromo-1-(oxan-2-yl)indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-19-14(18)13-12-9(15)5-4-6-10(12)17(16-13)11-7-2-3-8-20-11/h4-6,11H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBDHHZZQYCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C(=CC=C2)Br)C3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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